5-Bromo-2-(1-methoxycyclobutyl)thiazole
Description
Properties
Molecular Formula |
C8H10BrNOS |
|---|---|
Molecular Weight |
248.14 g/mol |
IUPAC Name |
5-bromo-2-(1-methoxycyclobutyl)-1,3-thiazole |
InChI |
InChI=1S/C8H10BrNOS/c1-11-8(3-2-4-8)7-10-5-6(9)12-7/h5H,2-4H2,1H3 |
InChI Key |
VOHDNFANZRZCPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCC1)C2=NC=C(S2)Br |
Origin of Product |
United States |
Scientific Research Applications
5-Bromo-2-(1-methoxycyclobutyl)thiazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-Bromo-2-(1-methoxycyclobutyl)thiazole exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The substituent at position 2 of the thiazole ring critically influences molecular properties. Below is a comparative analysis of key analogs:
Key Observations :
- Electronic Effects : Fluorinated phenyl groups (e.g., 3-fluorophenyl) enhance lipophilicity and metabolic stability via reduced aromatic oxidation .
- Solubility : Methoxy groups (as in the target compound) improve aqueous solubility compared to purely hydrophobic substituents like methylphenyl .
Enzyme Inhibition
- MMP-2 Inhibition: Thiazole carboxylic acid derivatives (e.g., MMPI-1154) exhibit superior MMP-2 inhibition compared to hydroxamic acid analogs, with IC₅₀ values in the nanomolar range . The absence of a carboxylic acid group in 5-bromo-2-(1-methoxycyclobutyl)thiazole may reduce MMP-2 affinity but could enhance selectivity for other targets.
- COX-2 Inhibition : Bisthiazole derivatives show COX-2 inhibition comparable to celecoxib, with IC₅₀ values <1 µM . The cyclobutyl group’s rigidity may mimic the pyrazole/isoxazole rings in COX-2 inhibitors, though direct activity data for the target compound is lacking.
Antimicrobial and Anti-inflammatory Effects
- Antimicrobial Activity : Thiazoles with fluorophenyl substituents (e.g., compound 2 in ) reduce MRSA biofilm mass by >50% at 10 µM. The target compound’s cyclobutyl group may limit penetration into bacterial membranes compared to planar aryl groups .
- Anti-inflammatory Activity: Thiazolidinone derivatives (e.g., compound 15 in ) inhibit paw edema by 70–80% at 50 mg/kg, comparable to indomethacin. The methoxycyclobutyl group’s electron-donating effects could modulate cyclooxygenase binding .
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-2-(1-methoxycyclobutyl)thiazole, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves coupling a brominated thiazole precursor with a methoxycyclobutyl group. Key steps include:
- Bromination : Use N-bromosuccinimide (NBS) in anhydrous DMF at 0–5°C to introduce bromine at the 5-position of the thiazole ring .
- Cyclobutyl Introduction : Employ Suzuki-Miyaura coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) and a methoxycyclobutyl boronic ester. Optimize ligand choice (e.g., SPhos) to enhance cross-coupling efficiency .
- Solvent Selection : Use toluene or THF under inert conditions to minimize side reactions.
Q. Critical Parameters for Yield Optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C (reflux) | ±15% yield |
| Catalyst Loading | 5–10 mol% Pd | ±20% yield |
| Reaction Time | 12–24 hours | ±10% yield |
Reference Techniques : Monitor progress via TLC (hexane:EtOAc 4:1) and confirm purity via HPLC (>95%) .
Q. Which analytical techniques are critical for characterizing 5-Bromo-2-(1-methoxycyclobutyl)thiazole?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify methoxycyclobutyl protons (δ 3.2–3.5 ppm) and thiazole ring protons (δ 7.8–8.2 ppm). Use deuterated chloroform (CDCl₃) for solubility .
- ¹³C NMR : Confirm bromine substitution (C-Br at ~110 ppm) and cyclobutyl carbons (sp³ carbons at 25–35 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₈H₉BrN₂OS: 260.96 g/mol) with <2 ppm error .
- X-ray Crystallography : Resolve conformational details (e.g., cyclobutyl ring puckering) if single crystals are obtained via slow evaporation in ethanol .
Advanced Research Questions
Q. How does the substitution pattern on the thiazole ring influence biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Bromine at Position 5 : Enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes (e.g., kinase ATP-binding pockets) .
- Methoxycyclobutyl at Position 2 : Increases lipophilicity (logP ~2.5), improving membrane permeability. Compare with analogs (e.g., methyl or phenyl substituents) to assess steric effects .
Q. Contradictions in Data :
- Antimicrobial Activity : Brominated thiazoles show variable MIC values against S. aureus (2–32 µg/mL) due to differences in bacterial efflux pumps .
- Enzyme Inhibition : Conflicting IC₅₀ values for COX-2 inhibition (e.g., 0.5 µM vs. 5 µM) may arise from assay conditions (e.g., DMSO concentration affecting protein stability) .
Q. Experimental Design :
Q. What computational strategies predict the compound’s interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive regions (e.g., bromine as a hydrogen-bond acceptor) .
- Molecular Dynamics (MD) Simulations : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess interactions with lipid bilayers or protein active sites .
- QSAR Modeling : Use MOE or Schrödinger to correlate substituent properties (e.g., Hammett σ values) with activity .
Validation : Cross-check predictions with experimental data (e.g., SPR binding assays or ITC) .
Q. How can crystallization challenges for this compound be addressed?
Methodological Answer:
Q. Crystallographic Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell | a=8.21 Å, b=12.34 Å, c=15.67 Å |
| R-factor | <0.05 |
Q. What are the key considerations for stability studies in biological assays?
Methodological Answer:
- pH Stability : Test compound integrity in PBS (pH 7.4) vs. lysosomal conditions (pH 5.0) via LC-MS over 24 hours .
- Photodegradation : Expose to UV light (254 nm) and monitor decomposition by HPLC .
- Cryopreservation : Store at -80°C in anhydrous DMSO (10 mM stock) with desiccants to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
